5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide
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Overview
Description
5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a triazole ring, a thiazole ring, and a trifluoromethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole and thiazole intermediates, followed by their coupling to form the final compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of specific solvents like acetonitrile or dichloromethane. The choice of reagents and conditions depends on the desired transformation and the functional groups present in the compound .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development, particularly as an anticancer and antimicrobial agent.
Medicine: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
Mechanism of Action
The mechanism of action of 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the proliferation of cancer cells by inducing apoptosis or interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share the triazole ring and have shown similar bioactivity, particularly as anticancer agents.
1,2,4-Triazole derivatives: These compounds are known for their broad range of biological activities, including antimicrobial, antifungal, and anticancer properties.
Uniqueness
What sets 5-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and bioavailability, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C21H16F3N5O2S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
5-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C21H16F3N5O2S/c1-13-18(28-20(32-13)15-4-8-17(9-5-15)31-21(22,23)24)19(30)27-16-6-2-14(3-7-16)10-29-12-25-11-26-29/h2-9,11-12H,10H2,1H3,(H,27,30) |
InChI Key |
FTKKEECRQILSLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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